BenchChemオンラインストアへようこそ!

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride

Aqueous solubility N-amination effect Chromatographic purification

Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS 1802489-57-1) is a heterocyclic pyrrole building block featuring three distinct functionalization loci: an N1-amino group, a C4-bromine atom, and a C2-methyl ester. The monohydrochloride salt (MW 255.50 g/mol, C6H8BrClN2O2) is supplied as a crystalline solid with commercial purities of 95–97%, enabling direct use in multi-step synthetic sequences without additional neutralization steps.

Molecular Formula C6H8BrClN2O2
Molecular Weight 255.5 g/mol
CAS No. 1802489-57-1
Cat. No. B3110541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride
CAS1802489-57-1
Molecular FormulaC6H8BrClN2O2
Molecular Weight255.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1N)Br.Cl
InChIInChI=1S/C6H7BrN2O2.ClH/c1-11-6(10)5-2-4(7)3-9(5)8;/h2-3H,8H2,1H3;1H
InChIKeyXTFHIVXQAZCNHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Amino-4-Bromo-1H-Pyrrole-2-Carboxylate Monohydrochloride (CAS 1802489-57-1): Core Identity and Procurement Baseline


Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride (CAS 1802489-57-1) is a heterocyclic pyrrole building block featuring three distinct functionalization loci: an N1-amino group, a C4-bromine atom, and a C2-methyl ester . The monohydrochloride salt (MW 255.50 g/mol, C6H8BrClN2O2) is supplied as a crystalline solid with commercial purities of 95–97%, enabling direct use in multi-step synthetic sequences without additional neutralization steps . The corresponding free base (CAS 1208361-39-0) has a calculated aqueous solubility of 3.3 g/L at 25 °C, substantially exceeding that of the non-amino analog methyl 4-bromo-1H-pyrrole-2-carboxylate (0.923 g/L), a property that can facilitate aqueous-phase reactions and chromatographic purification .

Why In-Class Pyrrole-2-Carboxylate Analogs Cannot Substitute for Methyl 1-Amino-4-Bromo-1H-Pyrrole-2-Carboxylate Monohydrochloride


Although several 4-halogenated pyrrole-2-carboxylates are commercially available, simple replacement with a non-aminated analog (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate, CAS 934-05-4) or a non-brominated N-amino pyrrole (e.g., methyl 1-amino-1H-pyrrole-2-carboxylate) fails to recapitulate the reactivity profile required for downstream fused-heterocycle construction. The N1-amino group is the essential nucleophilic handle for cyclocondensation reactions that forge the pyrrolo[2,1-f][1,2,4]triazine core, while the C4-bromine serves as the sole electrophilic coupling partner for Suzuki, Sonogashira, or Buchwald–Hartwig elaborations . Loss of either functional handle—or use of the wrong halogen (Cl vs. Br)—alters regiochemical outcomes, compromises cross-coupling efficiency, or necessitates additional protection/deprotection steps that erode overall yield . Substitution without rigorous comparability assessment therefore carries a high risk of synthetic failure or substantial re-optimization costs.

Quantitative Differentiation Evidence for Methyl 1-Amino-4-Bromo-1H-Pyrrole-2-Carboxylate Monohydrochloride Versus Closest Analogs


Aqueous Solubility Advantage of the N-Amino Free Base over Non-Aminated 4-Bromo Analog

The free base form (CAS 1208361-39-0) exhibits a calculated aqueous solubility of 3.3 g/L at 25 °C, representing a 3.6-fold improvement over the non-aminated comparator methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4), whose calculated solubility is 0.923 g/L (0.923 mg/mL) . Both values were computed using ACD/Labs or ESOL methodology. The enhanced solubility is attributed to the additional hydrogen-bond acceptor capacity conferred by the N1-amino nitrogen, which increases the topological polar surface area (TPSA) from 42.09 Ų (non-amino analog) to 57.25 Ų (target compound) and introduces a second H-bond acceptor site .

Aqueous solubility N-amination effect Chromatographic purification

Salt Form Stoichiometric Definition and Solid-State Handling Compared to Free Base

The monohydrochloride salt (CAS 1802489-57-1, MW 255.50 g/mol) is supplied as a crystalline solid with certified purities of 95–97% (HPLC, NMR-verified batch QC), whereas the free base (CAS 1208361-39-0, MW 219.04 g/mol) is typically offered as an amorphous or low-melting solid for which no experimentally determined melting point is reported in the public domain . The salt form's exact stoichiometric definition (1.0 eq HCl) eliminates ambiguity in reaction stoichiometry calculations—a concern when using hygroscopic or non-stoichiometric free-base forms—and improves long-term storage stability under recommended conditions (2–8 °C, protected from light and moisture) . The free base has a calculated LogP (Consensus) of approximately 1.56, whereas the salt form exhibits a lower iLOGP of 0.0, consistent with enhanced polarity that can simplify extraction and phase separation during workup .

Salt form Solid-state properties Weighing accuracy

Dual Derivatization Capability: Orthogonal N-Amino Cyclocondensation and C4-Bromine Cross-Coupling

The target compound is the only commercially available pyrrole-2-carboxylate building block that simultaneously bears an N1-amino group and a C4-bromine. This enables a two-step, orthogonal derivatization sequence: (i) N-amino-mediated cyclocondensation with trichloroacetyl chloride (or analogous electrophiles) to form the pyrrolo[2,1-f][1,2,4]triazine scaffold, followed by (ii) C4-bromine participation in palladium-catalyzed cross-coupling to install aryl, heteroaryl, or alkynyl substituents . In contrast, methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4) lacks the N-amino group required for fused triazine formation, and methyl 1-amino-1H-pyrrole-2-carboxylate lacks the C4 halogen needed for late-stage diversification. The 6-bromo-3H-pyrrolo(2,1-f)(1,2,4)triazine-4-ketone patent explicitly employs methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate as intermediate VII in a synthetic route that achieves higher yield and purity than prior art methods .

Orthogonal functionalization Pyrrolo[2,1-f][1,2,4]triazine Sequential derivatization

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Non-Aminated Pyrrole-2-Carboxylates

The N1-amino substituent increases the topological polar surface area (TPSA) from 42.09 Ų (methyl 4-bromo-1H-pyrrole-2-carboxylate) to 57.25 Ų for the monohydrochloride salt, while adding one additional H-bond acceptor site (from 2 to 3 acceptors in the free base; the salt form lists 2 acceptors due to protonation state modeling) . The enhanced H-bonding capacity can influence target binding in biochemical assays where the building block is incorporated into larger pharmacophores. Although direct comparative biochemical data for the isolated building block are not available in the public domain, the increased TPSA and altered H-bond profile represent a class-level inference for improved aqueous compatibility and potential target engagement modulation relative to non-amino analogs .

Hydrogen bonding TPSA Drug-likeness

Patent-Cited Utility as a Key Intermediate in Kinase and DPP-IV Inhibitor Synthesis

Multiple patent families cite methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (free base, CAS 1208361-39-0) as an enabling intermediate. Specifically, patent literature on ERK1/2 protein kinase inhibitors (Paragraph 0127–0129) and dipeptidyl peptidase-IV (DPP-IV) inhibitors (Paragraph 0086–0089) incorporates this scaffold as a key synthetic precursor . Furthermore, Akt/PKB inhibitor patents (e.g., US20110098221) describe hetero-pyrrole compounds for which this building block provides the core architecture [1]. While the building block itself has not been profiled as a standalone bioactive entity in published primary literature, its recurring role across multiple therapeutic-target patent families constitutes class-level evidence of its privileged status as a versatile intermediate for medicinal chemistry campaigns .

Kinase inhibitor DPP-IV inhibitor Patent intermediate

Optimal Procurement and Application Scenarios for Methyl 1-Amino-4-Bromo-1H-Pyrrole-2-Carboxylate Monohydrochloride


Fused Pyrrolo[2,1-f][1,2,4]triazine Kinase Inhibitor Synthesis

The compound serves as the direct precursor (intermediate VII) for constructing the 6-bromo-3H-pyrrolo(2,1-f)(1,2,4)triazine-4-ketone scaffold, a privileged chemotype in p38α MAP kinase and ERK1/2 inhibitor programs. The N-amino group condenses with trichloroacetyl chloride to form the fused triazine ring, while the C4-bromine is retained for subsequent diversification via Suzuki or Sonogashira coupling. The patent-reported method using this intermediate achieves superior yield and purity compared to alternative routes, making it the preferred building block for medicinal chemistry teams targeting this scaffold .

Sequential Orthogonal Derivatization for Parallel Library Synthesis

When a medicinal chemistry program requires rapid SAR exploration through parallel synthesis, the dual-handle architecture of this compound—N1-amino for cyclocondensation and C4-bromine for cross-coupling—enables a two-step library generation without intermediate protecting group manipulations. This orthogonal reactivity reduces the synthetic sequence by at least one step compared to using two separate mono-functional building blocks, translating to measurable time and cost savings in hit-to-lead campaigns .

Aqueous-Compatible Reaction Sequences Benefiting from Enhanced Free Base Solubility

For synthetic routes employing aqueous or mixed aqueous-organic solvent systems (e.g., Suzuki couplings in water/dioxane, enzymatic resolutions, or preparative reverse-phase HPLC purification), the 3.6-fold higher calculated aqueous solubility of the free base (3.3 g/L) relative to the non-aminated analog methyl 4-bromo-1H-pyrrole-2-carboxylate (0.923 g/L) reduces the risk of precipitation during reactions and facilitates higher loading in preparative chromatography, improving throughput in scale-up laboratories .

DPP-IV and Metabolic Disease Target Programs

Patent literature identifies this compound as an intermediate in the synthesis of bicyclic pyrrole derivatives with DPP-IV inhibitory activity. Procurement of this building block is therefore strategically justified for laboratories pursuing DPP-IV-targeted therapeutics for type 2 diabetes, as it provides a direct entry point into a patent-validated chemical space without the need for de novo route development .

Quote Request

Request a Quote for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.